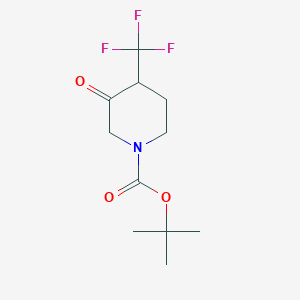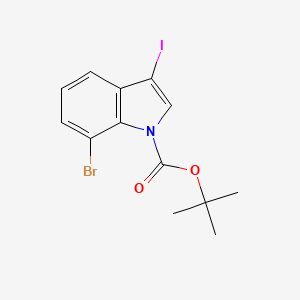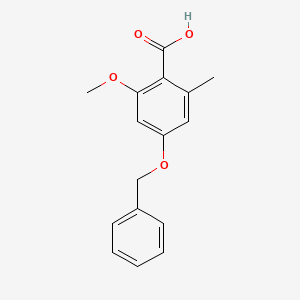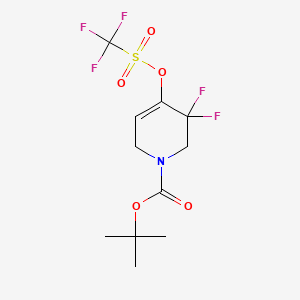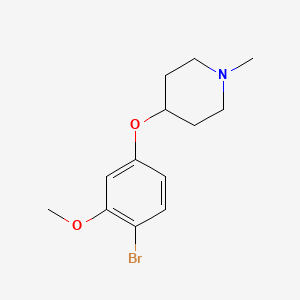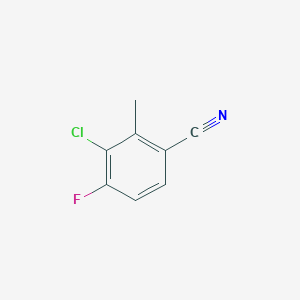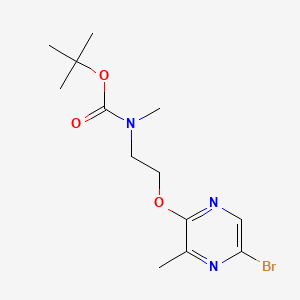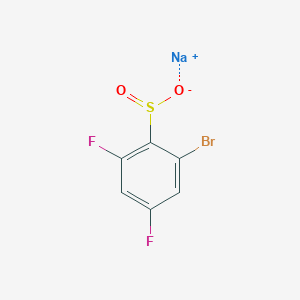
4-(3-Pyridyl)-3-butenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Pyridyl)-3-butenoic acid is an organic compound characterized by a pyridine ring attached to a butenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-pyridyl)-3-butenoic acid typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a pyridyl boronic acid with an appropriate halide under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 4-(3-Pyridyl)-3-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridyl carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming pyridyl butanoic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used under appropriate conditions.
Major Products:
Oxidation: Pyridyl carboxylic acids.
Reduction: Pyridyl butanoic acids.
Substitution: Various substituted pyridyl derivatives.
科学研究应用
4-(3-Pyridyl)-3-butenoic acid has diverse applications in scientific research:
作用机制
The mechanism of action of 4-(3-pyridyl)-3-butenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the butenoic acid moiety can participate in covalent bonding with target molecules, further enhancing its biological activity .
相似化合物的比较
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring and exhibits various pharmacological activities.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position, known for its diverse biological properties.
Pyrrolidine: A five-membered nitrogen-containing ring used widely in medicinal chemistry.
Uniqueness: 4-(3-Pyridyl)-3-butenoic acid is unique due to its combination of a pyridine ring and a butenoic acid moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in synthesis and research, distinguishing it from other similar compounds .
属性
CAS 编号 |
58725-94-3 |
|---|---|
分子式 |
C9H9NO2 |
分子量 |
163.17 g/mol |
IUPAC 名称 |
(E)-4-pyridin-3-ylbut-3-enoic acid |
InChI |
InChI=1S/C9H9NO2/c11-9(12)5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5H2,(H,11,12)/b3-1+ |
InChI 键 |
MHVJWSPYMHAALE-HNQUOIGGSA-N |
手性 SMILES |
C1=CC(=CN=C1)/C=C/CC(=O)O |
规范 SMILES |
C1=CC(=CN=C1)C=CCC(=O)O |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


